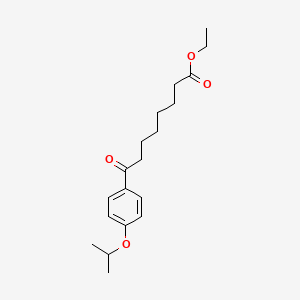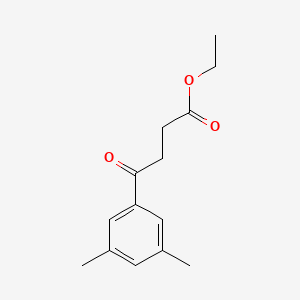
Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate: is an organic compound with the molecular formula C19H28O4 and a molecular weight of 320.42 g/mol . It is characterized by the presence of an ethyl ester group, a ketone functional group, and a phenyl ring substituted with an isopropoxy group. This compound is often used in research and development, particularly in the fields of organic chemistry and pharmaceutical sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate typically involves the esterification of 8-oxo-8-(4-isopropoxyphenyl)octanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: 8-oxo-8-(4-isopropoxyphenyl)octanoic acid.
Reduction: 8-hydroxy-8-(4-isopropoxyphenyl)octanoate.
Substitution: 8-oxo-8-(4-isopropoxyphenyl)octanoic acid.
Applications De Recherche Scientifique
Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an intermediate in various biochemical pathways, influencing the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate can be compared with other similar compounds such as:
Ethyl 8-oxo-8-(4-methoxyphenyl)octanoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Ethyl 8-oxo-8-(4-ethoxyphenyl)octanoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate: Similar structure but with a propoxy group instead of an isopropoxy group
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
ethyl 8-oxo-8-(4-propan-2-yloxyphenyl)octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-4-22-19(21)10-8-6-5-7-9-18(20)16-11-13-17(14-12-16)23-15(2)3/h11-15H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWHQBBGLZIHST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645792 |
Source


|
| Record name | Ethyl 8-oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-77-2 |
Source


|
| Record name | Ethyl 8-oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














